molecular formula C8H14O B156460 2,2-Dimethylcyclohexanone CAS No. 1193-47-1

2,2-Dimethylcyclohexanone

Cat. No. B156460
CAS RN: 1193-47-1
M. Wt: 126.2 g/mol
InChI Key: KNSPBSQWRKKAPI-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclohexanone is a chemical compound that is a derivative of cyclohexanone with two methyl groups at the second position of the cyclohexane ring. This structure is a ketone, as indicated by the '-one' suffix, and the presence of the two methyl groups can significantly influence its chemical properties and reactivity.

Synthesis Analysis

The synthesis of derivatives of cyclohexanone, such as 2,2-dimethylcyclohexanone, can be achieved through various methods. For instance, a new protocol for synthesizing cyclic β-triketones from dimedone involves the reaction with cyanogen bromide and triethylamine, followed by the addition of aliphatic and aromatic aldehydes . Another method includes the conversion of 2,6-dimethylcyclohexanone to other compounds, which, although not directly related to 2,2-dimethylcyclohexanone, demonstrates the reactivity of substituted cyclohexanones .

Molecular Structure Analysis

The molecular structure of cyclohexanone derivatives can be characterized using spectroscopic techniques such as IR, 1H, and 13C NMR . Quantum chemical calculations, including Density Functional Theory (DFT), can be used to study the molecular geometry, as seen in the analysis of (2E,6E)-2,6-bis(2-chlorobenzylidene)cyclohexanone . These techniques provide insights into the electronic properties and the influence of substituents on the cyclohexanone ring.

Chemical Reactions Analysis

Cyclohexanone and its derivatives undergo various chemical reactions. For example, the synthesis of 1,1-disubstituted-2,6-diarylcyclohexane-4-ones involves a double Michael addition catalyzed by KF/basic alumina under ultrasound irradiation . The reactivity of such compounds can be further explored through the study of their reaction mechanisms and the influence of different substituents on the cyclohexanone core.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-dimethylcyclohexanone can be inferred from studies on similar compounds. For instance, the determination of an impurity in tramadol using HPLC involves a derivative of cyclohexanone, which highlights the importance of analytical methods in characterizing such compounds . Additionally, vibrational spectral assignments and thermodynamic properties can be obtained through DFT calculations, as demonstrated in the study of 2,6-xylenol and 2,5-dimethyl cyclohexanol .

Scientific Research Applications

2,2-Dimethylcyclohexanone is a sterically hindered ketone . It has been used in a Mg-TiCl4-catalyzed CH2-transfer reaction with CH2Cl2 . This compound may also be used in the preparation of 6,6-dimethyl-1-vinylcyclohexene .

  • 2,2-Dimethylcyclohexanone is a sterically hindered ketone . It has been used in a Mg-TiCl4-catalyzed CH2-transfer reaction with CH2Cl2 . This compound may also be used in the preparation of 6,6-dimethyl-1-vinylcyclohexene .
  • It is available for purchase from various chemical suppliers, indicating its use in research and industrial applications .
  • Information about its physical and chemical properties, such as its molecular formula, molecular weight, and InChI key, can be found in chemical databases .
  • Data about its phase change and electron ionization mass spectrum are available, which could be useful in research applications .
  • 2,2-Dimethylcyclohexanone is a sterically hindered ketone . It has been used in a Mg-TiCl4-catalyzed CH2-transfer reaction with CH2Cl2 . This compound may also be used in the preparation of 6,6-dimethyl-1-vinylcyclohexene .
  • It is available for purchase from various chemical suppliers, indicating its use in research and industrial applications .
  • Information about its physical and chemical properties, such as its molecular formula, molecular weight, and InChI key, can be found in chemical databases .
  • Data about its phase change and electron ionization mass spectrum are available, which could be useful in research applications .

Safety And Hazards

2,2-Dimethylcyclohexanone is classified as a flammable liquid . It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray . It should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2,2-dimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O/c1-8(2)6-4-3-5-7(8)9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSPBSQWRKKAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870859
Record name 2,2-Dimethylcyclohexan-1-one
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,2-Dimethylcyclohexanone

CAS RN

1193-47-1, 1333-44-4
Record name 2,2-Dimethylcyclohexanone
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Record name 2,2-Dimethylcyclohexanone
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Record name Dimethylcyclohexanone
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Record name 2,2-Dimethylcyclohexanone
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Record name 2,2-Dimethylcyclohexan-1-one
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Synthesis routes and methods

Procedure details

A suspension of potassium hydride (5.5 mmol) and 2-methylcyclohexanone (5 mmol) in dry tetrahydrofuran (10 ml) is stirred for 30 mins at room temperature. Triethylborane (6.25 mmol) is slowly added dropwise and the mixture is stirred for 16 hours at room temperature. After addition of methyl iodide stirring is continued for another 8 hours, the reaction is then quenched with saturated aqueous ammonium chloride solution and twice extracted with diethyl ether. The combined organic phases are dried over sodium sulphate and concentrated to dryness in a vacuum and produce the title compound, which can be reacted without [without] purification (JACS 1985, 107, 19, 5391-5396).
Quantity
5.5 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.25 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-Dimethylcyclohexanone
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2,2-Dimethylcyclohexanone

Citations

For This Compound
522
Citations
R Chênevert, C Lévesque, P Morin - The Journal of Organic …, 2008 - ACS Publications
The stereoselective acetylation of meso-2,2-dimethyl-1,3-cyclohexanediol by vinyl acetate in the presence of three lipases gave the (1R,3S)-monoester in high enantiomeric excess (ee …
Number of citations: 17 pubs.acs.org
M Yanai, T Sugai, K Mori - Agricultural and biological chemistry, 1985 - academic.oup.com
~,,pAOR Page 1 Agric. Bioi. Chern., 49 (8), 23731'01 2377, 1985 Synthesis of (S)-2-Hydroxy-fJ-ionone, Employ~ng (S)-3-Hydroxy-2,2-dimethylcyclohexanone as the Chiral Starting Materialt …
Number of citations: 25 academic.oup.com
GH Elliott, RP Linstead - Journal of the Chemical Society (Resumed), 1938 - pubs.rsc.org
… to that present in the bile acids, 2 : 2-dimethylcyclohexanone has been treated with ethyl … experiments on the more easily accessible 2 : 2dimethylcyclohexanone, which also contains a …
Number of citations: 3 pubs.rsc.org
D Caine, BJL Huff - Tetrahedron Letters, 1967 - Elsevier
The kinetic results (see Table I) demonstrate that the lithium enolate IV reacts faster than its isomer III with excess ethyl iodide in 1, 2_dimethoxyethane (DME) by a factor of 1.6. However…
Number of citations: 5 www.sciencedirect.com
N Allinger, J Allinger, L Chow… - The Journal of Organic …, 1967 - ACS Publications
The conformations of title compounds have been studiedby the dipole-moment method. iraros-‘2-Bromo-4-i-butylcyclohexanone contains no detectable amount of boat form, while the …
Number of citations: 5 pubs.acs.org
D Caine - The Journal of Organic Chemistry, 1964 - ACS Publications
The products of methylation of lithium enolates of 2-methylcyclohexanone (VII) have been investigated. Reduction of 6-chloromercuri-2-methylcyclohexanone withlithium in liquid …
Number of citations: 36 pubs.acs.org
RT Conley, BE Nowak - The Journal of Organic Chemistry, 1962 - ACS Publications
The Beckmann rearrangement of 2, 2-dimethylcyclopentanone, cyclohexanone, and cycloheptanone oximes has been ex-amined, With either phosphorus pentachloride or thionyl …
Number of citations: 19 pubs.acs.org
PS Adamson, AM Marlow, JL Simonsen - Journal of the Chemical …, 1938 - pubs.rsc.org
… Distillation in steam separated a volatile oil, identified as 2 : 2dimethylcyclohexanone by the preparation of the semicarbazone and 2 : 4-dinitrophenylhydrazone. The residue from the …
Number of citations: 0 pubs.rsc.org
SK Talapatra, B Talapatra - Basic Concepts in Organic Stereochemistry, 2023 - Springer
This chapter concerns the Conformational Features of Cyclohexanone, its Geometry, Stability, and Torsion Angles Torsion angle ; 2-Alkyl, 3-Alkyl, and 4-Alkyl Ketone Effects with …
Number of citations: 0 link.springer.com

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